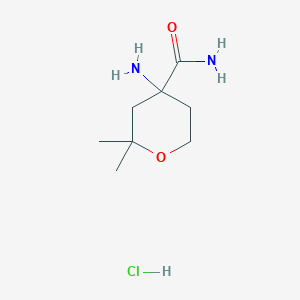![molecular formula C19H14ClN5O B2994784 1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone CAS No. 1171493-48-3](/img/structure/B2994784.png)
1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone” belongs to the class of organic compounds known as phenylpiperidines . It has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with two nitrogen atoms at the 1st and 3rd positions . The structure also involves a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .Chemical Reactions Analysis
This compound has shown good preclinical drug metabolism and pharmacokinetics (DMPK) properties . It has also demonstrated pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .Applications De Recherche Scientifique
Antimicrobial and Anticancer Potential
Research has demonstrated the synthesis and evaluation of novel pyrazole derivatives, including those related to the specified compound, showing promising antimicrobial and anticancer activities. For instance, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of novel pyrazole derivatives that exhibited higher anticancer activity than doxorubicin, a reference drug, in addition to possessing good to excellent antimicrobial activity. This indicates the compound's significant potential in developing new therapeutic agents targeting various cancers and infectious diseases Hafez, El-Gazzar, & Al-Hussain, 2016.
Structural and Molecular Docking Studies
Another study by Parveen S. et al. (2016) provided insights into the structural and vibrational spectra of pyrazole derivatives, offering a deeper understanding of their molecular structure and potential interactions with biological targets. The study explored the compound's nonlinear optical properties and molecular docking, suggesting its inhibitory activity against specific proteins, which could be leveraged in designing drugs with targeted mechanisms of action Parveen S. et al., 2016.
Insecticidal and Biological Evaluation
Further extending the compound's utility, research on pyrazole-based tetrahydropyrimidine derivatives highlighted their insecticidal activity, with some compounds showing 100% mortality against specific pests. This suggests potential applications in agricultural science to develop safer, more effective pest control solutions Halim, K. N. M. et al., 2020.
Antimicrobial and Docking Studies
Moreover, the synthesis and docking studies of thiazolo-pyrimidine analogues have been guided by their antimicrobial activities, indicating the role of such compounds in developing new antimicrobial agents. The docking studies against protein DNA gyrase suggested that certain derivatives could serve as broad-spectrum antibacterial agents, offering a foundation for novel antibiotic development Bhadraiah, U. K. et al., 2020.
Mécanisme D'action
Target of Action
The primary target of this compound is the Akt kinases . Akt kinases, also known as Protein Kinase B (PKB), are a key component of intracellular signaling pathways regulating growth and survival . They play a crucial role in cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.
Mode of Action
This compound acts as an ATP-competitive inhibitor of Akt . It binds to the ATP-binding site of Akt kinases, preventing ATP from binding and thus inhibiting the kinase’s activity . This results in a decrease in the phosphorylation of Akt and downstream biomarkers .
Biochemical Pathways
The inhibition of Akt kinases affects several biochemical pathways. The most significant of these is the PI3K/Akt/mTOR pathway , which is involved in cell cycle progression, protein synthesis, and cell survival . By inhibiting Akt, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The result of the compound’s action is a decrease in the phosphorylation of Akt and downstream biomarkers . This can lead to inhibition of tumor growth, as demonstrated in a breast cancer xenograft model .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s stability and efficacy .
Analyse Biochimique
Biochemical Properties
Compounds with similar structures have been found to interact with multiple receptors . These interactions could potentially involve enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Similar compounds have demonstrated pharmacodynamic effects, such as the knockdown of phosphorylation of Akt and downstream biomarkers in vivo . This suggests that this compound could influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties .
Dosage Effects in Animal Models
Similar compounds have shown pharmacodynamic effects and inhibition of tumor growth in a breast cancer xenograft model after oral dosing .
Metabolic Pathways
Similar compounds have shown to interact with enzymes or cofactors .
Transport and Distribution
Similar compounds have shown to undergo metabolism in vivo, leading to rapid clearance .
Subcellular Localization
Similar compounds have shown to interact with specific compartments or organelles .
Propriétés
IUPAC Name |
1-[4-[[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O/c1-12(26)13-6-8-14(9-7-13)24-18-15-10-23-25(19(15)22-11-21-18)17-5-3-2-4-16(17)20/h2-11H,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOSODHZNUGPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

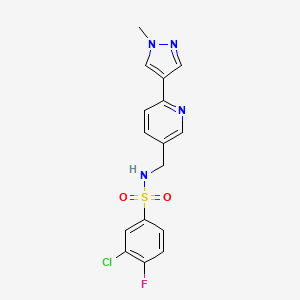
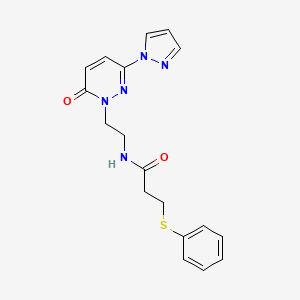


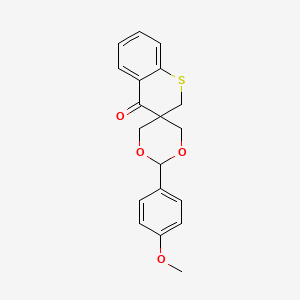
![2-[[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile;hydrochloride](/img/structure/B2994713.png)
![8-(5,7-dichloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2994714.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2994715.png)
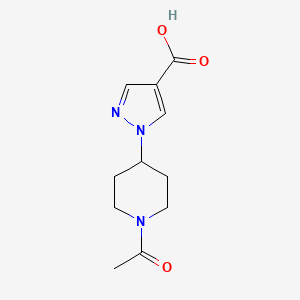
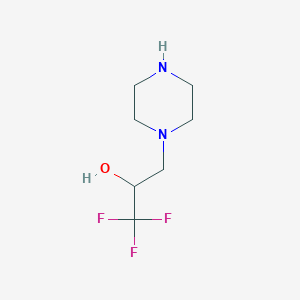
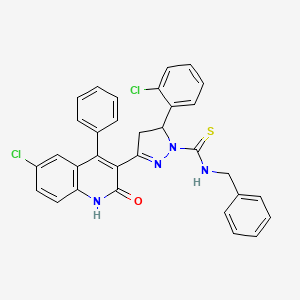
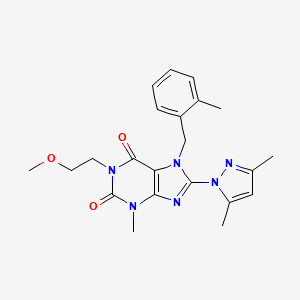
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-nitrophenyl)acetate](/img/structure/B2994722.png)
